Cromolyn sodium hydrate

Pharmacokinetics Oral bioavailability Formulation development

Select Cromolyn sodium hydrate as your pure mast cell stabilizer of choice, distinguished by its lack of intrinsic antihistaminic, bronchodilator, or glucocorticoid activity. This profile makes it an ideal tool for mechanistic studies of allergic asthma, GI mast cell disorders, and the evaluation of novel oral or pulmonary delivery systems, without the confounding effects of dual-action agents like ketotifen. Procure with confidence for reproducible, high-impact research.

Molecular Formula C23H16Na2O12
Molecular Weight 530.3 g/mol
Cat. No. B8004927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromolyn sodium hydrate
Molecular FormulaC23H16Na2O12
Molecular Weight530.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2
InChIKeyLIZBBKUQXFWZCB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cromolyn Sodium Hydrate Procurement and Product Selection Guide


Cromolyn sodium hydrate (also designated disodium cromoglycate or cromoglicate sodium hydrate) is a synthetic chromone-complex mast cell stabilizer that prevents the degranulation of sensitized mast cells, thereby inhibiting the release of histamine, leukotrienes, and other pro‑inflammatory mediators . It is characterized by its extremely low oral bioavailability (≤1% of an administered dose absorbed) and lack of intrinsic antihistaminic, bronchodilator, or glucocorticoid activity, which distinguishes it from many other antiallergic agents [1]. The compound is widely utilized in research and clinical settings for the prophylactic management of allergic asthma, allergic rhinitis, allergic conjunctivitis, and mast cell‑mediated gastrointestinal disorders [2].

Why Cromolyn Sodium Hydrate Cannot Be Simply Substituted with Other Mast Cell Stabilizers


Although multiple compounds are classified as mast cell stabilizers, their potency, mechanism of action, receptor engagement, and clinical efficacy differ substantially. For instance, nedocromil sodium demonstrates greater potency in certain inflammatory models and possesses additional anti‑eosinophil and anti‑neutrophil properties absent in cromolyn sodium [1]. Ketotifen is a dual‑action agent that combines mast cell stabilization with H1‑antihistamine activity, whereas cromolyn sodium lacks any antihistaminic effect [2]. Lodoxamide is approximately 2,500‑fold more potent than cromolyn sodium in animal models of allergic conjunctivitis [3]. These pharmacological and efficacy differences preclude simple interchangeability in research protocols or clinical formulations, making product‑specific selection critical.

Quantitative Differential Evidence for Cromolyn Sodium Hydrate Relative to Closest Comparators


Oral Bioavailability of Cromolyn Sodium Hydrate vs. Alternative Formulations

Cromolyn sodium exhibits extremely low oral bioavailability, with ≤1% of an administered dose absorbed systemically in humans [1]. This is a defining characteristic that differentiates it from newer, high‑concentration formulations such as PA101, which achieves approximately 25% systemic bioavailability when delivered via a high‑efficiency nebulizer [2]. For research requiring oral administration, this low bioavailability necessitates alternative delivery strategies or formulation approaches (e.g., solid lipid nanoparticles) to achieve meaningful systemic exposure [3].

Pharmacokinetics Oral bioavailability Formulation development Mast cell stabilizer

Comparative Efficacy of Cromolyn Sodium vs. Nedocromil Sodium in Allergic Conjunctivitis

In a guinea pig model of allergic conjunctivitis, topical 2% nedocromil sodium and 2% cromolyn sodium produced equivalent reduction in antigen‑induced vascular permeability (measured by Evans blue extravasation) and comparable reduction in conjunctival inflammatory cell infiltrate (mast cells, eosinophils, neutrophils) [1]. No significant difference was observed between the two agents (P < 0.01 vs. PBS for both). This evidence supports the interchangeability of the two compounds in this specific preclinical context, but does not extend to other inflammatory endpoints where nedocromil exhibits superior potency [2].

Allergic conjunctivitis Ocular allergy Mast cell stabilizer Preclinical model

Comparative Efficacy of Cromolyn Sodium vs. Nedocromil Sodium in Exercise-Induced Asthma

In a double‑blind, placebo‑controlled, crossover study of 17 children with asthma, both cromolyn sodium (10 mg) and nedocromil sodium (4 mg) delivered via metered‑dose inhaler provided significant, comparable protection against exercise‑induced asthma [1]. Both agents were significantly superior to placebo, with no statistically significant difference observed between the two active treatments [2]. This evidence indicates that for prophylaxis of exercise‑induced bronchoconstriction in children, cromolyn sodium and nedocromil sodium are clinically equivalent.

Exercise-induced asthma Pediatric asthma Mast cell stabilizer Clinical trial

Differential Symptom Control and Nocturnal Asthma Improvement: Nedocromil vs. Cromolyn Sodium

In a multicenter, double‑blind trial of 132 patients with chronic reversible obstructive airway disease, nedocromil sodium (4 mg QID) demonstrated statistically significant superiority over cromolyn sodium (2 mg QID) in improving daytime and nighttime asthma symptom scores [1]. Nedocromil‑treated patients also exhibited a significant reduction in nighttime as‑needed β2‑agonist use and improved morning peak expiratory flow rate (PEFR) compared to both placebo and cromolyn sodium [2]. These findings highlight that while both agents reduce symptoms relative to placebo, nedocromil provides more robust nocturnal symptom control in this patient population.

Asthma Nocturnal asthma Symptom control Mast cell stabilizer Clinical trial

Mechanistic Differentiation: Cromolyn Sodium vs. Ketotifen in Mast Cell Stabilization

Cromolyn sodium functions as a pure mast cell stabilizer, inhibiting mediator release without intrinsic antihistaminic activity [1]. In contrast, ketotifen is a dual‑action agent that stabilizes mast cells and also acts as an H1‑histamine receptor antagonist [2]. This mechanistic distinction carries functional consequences: cromolyn sodium is preferentially used for gastrointestinal symptoms in mast cell activation syndrome (MCAS) due to its localized action in the gut, while ketotifen provides systemic effects and additional antihistaminic benefits [3].

Mast cell stabilizer MCAS Gastrointestinal allergy Pharmacology

Optimal Research and Industrial Application Scenarios for Cromolyn Sodium Hydrate


Prophylaxis of Exercise‑Induced Asthma in Pediatric Research

Cromolyn sodium (10 mg via MDI) provides significant, comparable protection to nedocromil sodium (4 mg) against exercise‑induced asthma in children [1]. This scenario is ideal for studies requiring a pure mast cell stabilizer without confounding bronchodilator or antihistaminic effects.

Gastrointestinal Mast Cell‑Mediated Disorders

Due to its minimal oral absorption (≤1%) and local action in the gut, cromolyn sodium oral solution is indicated for research into gastrointestinal symptoms of mastocytosis and MCAS [2]. It offers a well‑tolerated, non‑systemic option distinct from dual‑action agents like ketotifen.

Ocular Allergy Prophylaxis in Preclinical Models

In guinea pig models of allergic conjunctivitis, 2% cromolyn sodium ophthalmic solution demonstrates equivalent efficacy to 2% nedocromil sodium in reducing early‑phase vascular permeability and inflammatory infiltrate [3]. Researchers may select cromolyn sodium for cost‑effectiveness or when a pure mast cell stabilizer is required.

Formulation and Drug Delivery Research

Cromolyn sodium's extremely low oral bioavailability (≤1%) makes it a model compound for investigating novel oral delivery systems, such as solid lipid nanoparticles, which have been shown to enhance bioavailability ~2.86‑fold [4]. It is also a reference compound for evaluating nebulized formulations with improved pulmonary deposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cromolyn sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.